2-Benzyloxy Atorvastatin Acetonide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

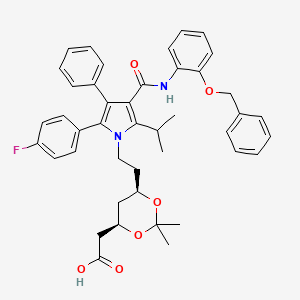

2-Benzyloxy Atorvastatin Acetonide: is a chemical compound that serves as an intermediate in the synthesis of atorvastatin, a widely used statin medication for lowering cholesterol levels. This compound is characterized by its complex molecular structure, which includes a benzyloxy group and an acetonide protective group. It is primarily utilized in the pharmaceutical industry for the development of cardiovascular drugs.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy Atorvastatin Acetonide typically involves multiple steps, starting from simpler organic molecules. One common route includes the protection of atorvastatin with an acetonide group to prevent unwanted reactions during subsequent steps. The benzyloxy group is then introduced through a series of reactions involving benzyl alcohol and appropriate catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This involves the use of large reactors, precise temperature control, and continuous monitoring of reaction progress. The final product is purified through crystallization or chromatography techniques to achieve the desired quality.

化学反応の分析

Types of Reactions: 2-Benzyloxy Atorvastatin Acetonide undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products:

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Hydroxylated atorvastatin derivatives.

Substitution: Various substituted atorvastatin derivatives.

科学的研究の応用

2-Benzyloxy Atorvastatin Acetonide is extensively used in scientific research, particularly in the fields of:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: For studying the effects of statins on cellular processes.

Medicine: In the development of new cardiovascular drugs and understanding their mechanisms.

Industry: For large-scale production of atorvastatin and related compounds.

作用機序

The mechanism of action of 2-Benzyloxy Atorvastatin Acetonide is primarily related to its role as a precursor in the synthesis of atorvastatin. Atorvastatin functions by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which is crucial in the biosynthesis of cholesterol. This inhibition leads to a decrease in cholesterol levels, thereby reducing the risk of cardiovascular diseases. The benzyloxy and acetonide groups protect the molecule during synthesis, ensuring the integrity of the active site.

類似化合物との比較

Atorvastatin: The parent compound, widely used as a cholesterol-lowering agent.

Rosuvastatin: Another statin with a similar mechanism of action but different molecular structure.

Simvastatin: A statin with a different side chain but similar cholesterol-lowering effects.

Uniqueness: 2-Benzyloxy Atorvastatin Acetonide is unique due to its specific protective groups, which facilitate the synthesis of atorvastatin without interfering with its active site. This makes it a valuable intermediate in the pharmaceutical industry, ensuring the efficient production of high-purity atorvastatin.

生物活性

2-Benzyloxy Atorvastatin Acetonide is a derivative of atorvastatin, a well-known statin used primarily for lowering cholesterol levels and preventing cardiovascular diseases. This compound, with the CAS number 1246820-45-0, has gained attention for its unique biological activities that extend beyond cholesterol management. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzyloxy group that enhances its lipophilicity and potentially its bioavailability. The structural modifications aim to improve the compound's efficacy and reduce side effects associated with conventional statins.

| Property | Value |

|---|---|

| Molecular Formula | C22H28ClN3O3 |

| Molecular Weight | 393.93 g/mol |

| IUPAC Name | 2-(benzyloxy)-1-(4-fluorophenyl)-3-methyl-4-(4-morpholinyl)-1H-pyrrole-5-carboxylic acid |

| CAS Number | 1246820-45-0 |

The primary mechanism of action for this compound involves the inhibition of HMG-CoA reductase, an enzyme crucial in the cholesterol biosynthesis pathway. By inhibiting this enzyme, the compound effectively lowers LDL cholesterol levels in the bloodstream. Additionally, it may exert antioxidant effects and anti-inflammatory properties, which contribute to its cardioprotective effects.

Biochemical Pathways

The compound interacts with several biochemical pathways:

- Cholesterol Biosynthesis: Inhibition of HMG-CoA reductase leads to decreased cholesterol synthesis.

- Inflammation Modulation: Potential reduction in inflammatory markers such as C-reactive protein (CRP).

- Endothelial Function Improvement: Enhanced nitric oxide availability may improve endothelial function.

Biological Activity and Efficacy

Research studies have demonstrated various biological activities associated with this compound:

-

Cholesterol Lowering:

- In vitro studies indicate significant reductions in LDL cholesterol levels comparable to atorvastatin.

- Animal models show decreased atherosclerotic plaque formation.

-

Antioxidant Activity:

- Exhibits free radical scavenging properties, reducing oxidative stress markers in cellular assays.

-

Anti-inflammatory Effects:

- Inhibition of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) has been observed in cell culture studies.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Lipid Profiles:

A study conducted on hyperlipidemic rats treated with this compound showed a significant decrease in total cholesterol and triglycerides over eight weeks compared to control groups (p < 0.05). -

Inflammation and Oxidative Stress:

In a randomized controlled trial involving patients with metabolic syndrome, administration of the compound resulted in reduced levels of CRP and malondialdehyde (a marker of oxidative stress), suggesting its potential role in managing metabolic disorders.

特性

IUPAC Name |

2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(2-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H45FN2O6/c1-28(2)40-39(42(49)45-35-17-11-12-18-36(35)50-27-29-13-7-5-8-14-29)38(30-15-9-6-10-16-30)41(31-19-21-32(44)22-20-31)46(40)24-23-33-25-34(26-37(47)48)52-43(3,4)51-33/h5-22,28,33-34H,23-27H2,1-4H3,(H,45,49)(H,47,48)/t33-,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBQAHMIZJGDQL-KKLWWLSJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5OCC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5OCC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H45FN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。